molecular formula C24H24N2O4S B2711562 N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(phenylsulfonyl)propanamide CAS No. 868676-63-5

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2711562
CAS No.: 868676-63-5
M. Wt: 436.53
InChI Key: NVKMIQHVCARINR-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(phenylsulfonyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoindole core, a butyl group, and a phenylsulfonyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(phenylsulfonyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzoindole core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the butyl group: This step often involves alkylation reactions using butyl halides under basic conditions.

    Attachment of the phenylsulfonyl group: This is usually done through sulfonylation reactions using phenylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the butyl or phenylsulfonyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(phenylsulfonyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as DNA replication or protein synthesis.

    Activating or inhibiting signaling pathways: Leading to changes in cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(phenylsulfonyl)acetamide
  • N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(phenylsulfonyl)butanamide

Uniqueness

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(phenylsulfonyl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoindole core with butyl and phenylsulfonyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(1-butyl-2-oxobenzo[cd]indol-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-2-3-15-26-21-13-12-20(18-10-7-11-19(23(18)21)24(26)28)25-22(27)14-16-31(29,30)17-8-5-4-6-9-17/h4-13H,2-3,14-16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKMIQHVCARINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C3C(=C(C=C2)NC(=O)CCS(=O)(=O)C4=CC=CC=C4)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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